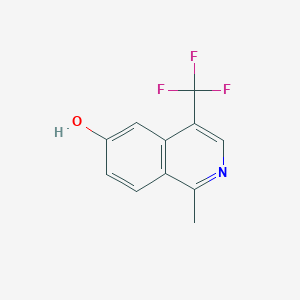
1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL is a chemical compound with the molecular formula C11H8F3NO and a molecular weight of 227.18 g/mol . This compound features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity.
Preparation Methods
The synthesis of 1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL typically involves radical trifluoromethylation of isoquinoline derivatives . This process can be achieved through various synthetic routes, including:
Radical Trifluoromethylation: This method involves the use of trifluoromethyl radicals to introduce the trifluoromethyl group into the isoquinoline scaffold.
Industrial Production: Large-scale production methods often utilize optimized reaction conditions to ensure high yield and purity. These methods may involve the use of specific catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.
Common reagents and conditions used in these reactions include radical initiators, catalysts, and specific solvents. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential effects on various biological pathways and its interactions with biomolecules.
Medicine: The trifluoromethyl group enhances the compound’s pharmacokinetic properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline Analogs: These compounds share a similar isoquinoline scaffold and exhibit diverse biological activities.
Isoquinolin-3-ols: These compounds have similar structural features and undergo similar chemical reactions.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Biological Activity
1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL is a complex heterocyclic compound notable for its unique trifluoromethyl and hydroxyl functional groups attached to an isoquinoline structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties and biological activities.
The molecular formula of this compound is C11H8F3N, with a molecular weight of 213.16 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. This structural feature allows for improved membrane permeability, potentially leading to enhanced biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways, such as the PI3K/mTOR signaling pathway, which is often aberrantly activated in various cancers .
- Antioxidant Properties : The hydroxyl group may confer antioxidant activity, helping to mitigate oxidative stress in cells and tissues .
- Interaction with Receptors : Preliminary studies suggest that this compound interacts with various receptors, potentially modulating their activity and influencing cellular responses.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibits cancer cell growth | |
| Enzyme inhibition | Targets PI3K/mTOR pathway | |
| Antioxidant | Reduces oxidative stress |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Activity : A study demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics. The mechanism was linked to the inhibition of key signaling pathways involved in cell growth and survival .
- Antioxidant Effects : Research indicated that this compound possesses antioxidant properties, effectively scavenging free radicals and reducing markers of oxidative damage in vitro .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Results suggest a high potential for selective interaction with kinases involved in cancer progression, supporting further development as an anticancer agent .
Properties
CAS No. |
388076-73-1 |
|---|---|
Molecular Formula |
C11H8F3NO |
Molecular Weight |
227.18 g/mol |
IUPAC Name |
1-methyl-4-(trifluoromethyl)isoquinolin-6-ol |
InChI |
InChI=1S/C11H8F3NO/c1-6-8-3-2-7(16)4-9(8)10(5-15-6)11(12,13)14/h2-5,16H,1H3 |
InChI Key |
YLIVLOVHHVPFAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1C=CC(=C2)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















